ASK1-IN-1 is a selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a mitogen-activated protein kinase kinase kinase (MAP3K) involved in stress-induced apoptosis and inflammation. [] ASK1-IN-1 acts upstream of ASK1's downstream targets, c-Jun N-terminal kinase (JNK) and p38 MAPK. [] While the exact origin and classification of ASK1-IN-1 are not specified in the provided abstracts, its primary role in scientific research is as a tool to investigate the biological roles of ASK1.
Mechanism of Action
ASK1-IN-1 exerts its effects by directly inhibiting ASK1 activity. [] While the specific binding site and molecular interactions are not detailed in the provided abstracts, ASK1-IN-1 effectively blocks ASK1's ability to activate its downstream targets, JNK and p38α/β. [] This inhibition subsequently prevents the downstream cellular responses typically mediated by ASK1, such as apoptosis and inflammation.
Wound Healing and Regeneration:
Studies have shown that topical application of ASK1-IN-1 significantly enhances auricular cartilage regeneration in mice following a full-thickness ear punch. [] This regenerative effect is attributed to the prolonged activation of keratinocytes within the wound epidermis and the promotion of blastema formation, both crucial for regeneration. []
ASK1-IN-1's impact on wound healing extends beyond cartilage regeneration. It also leads to morphological changes in the wound epidermis, including a thickened stratum corneum, reduced granular cell layer, and altered expression of specific cytokeratins. [] These findings highlight the potential of ASK1 inhibition as a therapeutic target for promoting wound healing and tissue regeneration.
Related Compounds
4-Hydroxyphenylretinamide (4-HPR)
Compound Description: 4-HPR is a synthetic retinoid derivative known for its antitumor activity. It induces reactive oxygen species (ROS) accumulation, leading to unfolded protein response and activation of the endoplasmic reticulum (ER) stress pathway [].
Relevance: 4-HPR treatment influences the interaction of ASK1 with other proteins like Ire1 and DJ-1, affecting the balance between autophagy and apoptosis []. While the structure of 4-HPR differs significantly from ASK1 inhibitors, its ability to modulate ASK1 activity indirectly makes it a relevant compound for understanding ASK1 signaling.
Compound-23
Compound Description: This compound is identified as a DJ-1 stabilizer [].
Relevance: Compound-23 inhibits 4-HPR-induced apoptosis, suggesting a protective role of DJ-1 against ASK1 activation []. This finding highlights the potential of targeting DJ-1, rather than directly inhibiting ASK1, as an alternative therapeutic strategy in ASK1-mediated apoptosis.
NQDI-1
Compound Description: NQDI-1 is a selective inhibitor of ASK1 [].
Relevance: Topical application of NQDI-1 enhances auricular cartilage regeneration in mice, similar to the effects observed in ASK1 knockout mice []. This suggests that ASK1 inhibition, potentially by compounds like NQDI-1, could be a promising therapeutic target for regenerative medicine.
KN93
Compound Description: KN93 is a selective inhibitor of calcium-calmodulin-dependent kinase II (CaMKII) [].
Relevance: Similar to ASK1 inhibition, topical application of KN93 enhances auricular cartilage regeneration []. This finding, together with the fact that CaMKII acts upstream of ASK1 in certain contexts [], suggests a potential link between CaMKII, ASK1, and tissue regeneration.
SP600125
Compound Description: SP600125 is a selective inhibitor of c-Jun N-terminal kinase (JNK) [].
Relevance: SP600125 promotes auricular cartilage regeneration when applied topically []. JNK is a downstream target of ASK1, and its inhibition mimicking the effects of ASK1 inhibition further strengthens the link between ASK1 signaling and tissue regeneration [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GSK2807 is a potent and selective, SAM-competitive inhibitor of SMYD3 (Ki = 14 nM). GSK2807 bridges the gap between the SAM-binding pocket and the substrate lysine tunnel of SMYD3. GSK2807 may be useful for cancer treatment.
GSK2837808A is a potent inhibitor of lactate dehydrogenase (LDH) A and B (IC50s = 2.6 and 0.43 nM, for human recombinant LDHA and LDHB, respectively). It inhibits lactate production in Snu398 hepatocellular carcinoma cells in which LDHB expression is undetectable (EC50 = 400 nM). GSK2837808A (10 µM) reduces glucose consumption in Snu398 but not HepG2 hepatocellular carcinoma cells. A panel of 30 cancer cell lines, with varying levels of LDHA and LDHB expression, shows differential sensitivities to GSK2837808A with EC50s ranging from 400 nM to 30 µM. The potency of GSK2837808A does not correlate with LDHA, LDHB, or total LDH expression levels. GSK2837808A is a potent, selective lactate dehydrogenase A (LDHA) inhibitor (IC50 values are 1.9 and 14 nM for LDHA and LDHB respectively).
ICI 195739 is newer antifungal agents, it inhibit neutrophil random migration, chemotaxis and hexose monophosphate shunt activity and depresse natural killer cell cytoxicity.